molecular formula C19H21BrN2O2 B3458128 1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine

1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine

Cat. No.: B3458128
M. Wt: 389.3 g/mol
InChI Key: HEGRZOKLHUUKRH-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine is a chemical research compound designed for life science research and drug discovery applications. This molecule is structurally related to a class of piperazine derivatives that have been identified as potent chemical probes for investigating cellular stress pathways . Piperazine-based scaffolds are widely recognized in medicinal chemistry for their broad biological significance and are frequently explored as core structures in pharmacological research . The primary research value of this compound lies in its potential to modulate the eukaryotic translation initiation factor 2-alpha (eIF2-α) pathway, a critical signaling node in the cellular integrated stress response . Related compounds have been shown to induce the phosphorylation of eIF2-α at serine residue 51 in a dose- and time-dependent manner, leading to a measurable reduction in global protein translation rates . This mechanism allows researchers to conserve cellular resources and reprogram energy usage for effective stress control. Pathway analysis of similar compounds indicates specific activation of the protein kinase RNA-activated (PKR) and NF-κB pathways, without modulating the activity of other eIF2-α kinases like PERK or HRI . This selectivity makes such probes highly valuable for delineating the specific roles of different kinase pathways in protein synthesis-related physiology and stress-induced cell fate decisions. Researchers can utilize this compound in various biomedical contexts, including studies on endoplasmic reticulum (ER) stress, the development of novel therapeutic strategies for stress-related pathologies, and fundamental research in translational control. This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-24-18-8-7-17(20)13-16(18)14-21-9-11-22(12-10-21)19(23)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGRZOKLHUUKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 5-bromo-2-methoxybenzyl chloride: This intermediate is synthesized by bromination of 2-methoxybenzyl chloride using bromine in the presence of a suitable solvent.

    Nucleophilic substitution reaction: The 5-bromo-2-methoxybenzyl chloride is then reacted with piperazine to form 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine.

    Benzoylation: The final step involves the benzoylation of 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine using benzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions, leading to the formation of various derivatives.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and to identify potential molecular targets.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (N1/N4) Key Features Reported Activity/Application Evidence Source
1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine N1: Benzoyl; N4: (5-bromo-2-methoxyphenyl)methyl Bromine (lipophilicity), methoxy (electron-donating) Hypothesized CNS receptor modulation N/A (Target)
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine N1: 2-Methoxyphenyl; N4: Nitrobenzyl-piperidine Nitro group (electron-withdrawing) High dopamine D2 receptor affinity
1-Benzoyl-4-(4-nitrophenyl)piperazine (Compound I) N1: Benzoyl; N4: 4-Nitrophenyl Nitro (electron-withdrawing) Crystallographic stability studies
1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine N1: 5-Bromo-2-fluorobenzoyl; N4: Methyl Fluoro (electronegative), bromo (steric bulk) Potential metabolic stability
p-MPPI (Serotonin 5-HT1A antagonist) N1: 2-Methoxyphenyl; N4: Iodobenzamidoethyl Iodo (radiolabeling potential) Competitive 5-HT1A receptor antagonism
1-(4-Bromophenyl)-4-methylpiperazine N1: 4-Bromophenyl; N4: Methyl Simple bromophenyl substitution Psychoactive properties (limited data)

Key Comparisons

Substituent Effects on Receptor Binding: The 2-methoxyphenyl group in p-MPPI and related compounds (e.g., ) is critical for 5-HT1A and dopamine D2 receptor interactions. The target compound’s 2-methoxyphenyl group may confer similar receptor affinity, while the additional bromine could enhance lipophilicity and blood-brain barrier penetration. Benzoyl vs.

Electronic and Steric Modifications :

  • Bromo vs. Fluoro : Bromine in the target compound increases molecular weight and steric bulk compared to fluorine in , which may reduce metabolic clearance but limit solubility.
  • Methoxy vs. Nitro : The methoxy group (electron-donating) in the target compound contrasts with the nitro group (electron-withdrawing) in , affecting electronic distribution and hydrogen-bonding capacity.

Biological Activity Trends: Dopamine D2 Affinity: Compounds with 2-methoxyphenyl groups () show high D2 receptor binding, suggesting the target compound may share this activity.

Physicochemical Properties

Property Target Compound 1-Benzoyl-4-(4-nitrophenyl)piperazine 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine
Molecular Weight ~418 g/mol 311.34 g/mol 301.16 g/mol
LogP (Estimated) ~3.5 (high lipophilicity) ~2.8 ~2.9
Key Functional Groups Bromo, methoxy, benzoyl Nitro, benzoyl Fluoro, bromo, methyl
Crystallographic Stability Not reported Orthorhombic system (Pna21) Not reported

Research Findings and SAR Insights

  • Substituent Position Matters : The 2-methoxy group in the target compound’s phenyl ring (vs. 4-substitution in ) likely enhances receptor interactions through spatial orientation .
  • Halogen Effects : Bromine improves target engagement in some receptors (e.g., tubulin modulation in ) but may increase toxicity risks compared to fluorine .
  • Piperazine Flexibility : The piperazine core allows conformational adaptability, but bulky N4 substituents (e.g., bromo-methoxyphenylmethyl) may restrict binding pocket access .

Biological Activity

1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine is a synthetic compound that belongs to the piperazine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a piperazine ring substituted with a benzoyl group and a bromo-methoxyphenyl moiety. The structural formula can be represented as follows:

C16H18BrN2O2\text{C}_{16}\text{H}_{18}\text{BrN}_2\text{O}_2

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that piperazine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like bromine) often enhances this activity due to increased lipophilicity and interaction with bacterial membranes.
  • Anticancer Activity : Research has shown that compounds containing the piperazine scaffold can inhibit the proliferation of cancer cell lines. The mechanism often involves interference with cell cycle progression and induction of apoptosis.

Antimicrobial Activity

A study conducted by Padmavathi et al. highlighted the synthesis of various piperazine derivatives and their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with similar structural features to this compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 0.03 to 4 µg/mL against these bacteria .

Anticancer Activity

In vitro studies have demonstrated that piperazine derivatives exhibit significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related compound was reported to have an IC50 value of 0.23 µg/mL against MV4-11 leukemia cells, indicating potent anticancer activity .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a significant aspect of its anticancer potential.

Data Table: Biological Activity Comparison

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus0.03 - 4
AntimicrobialEscherichia coli0.03 - 4
AnticancerMCF-7~0.0585
AnticancerA549~0.23

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step alkylation and acylation reactions. A typical approach involves:

  • Step 1 : Alkylation of piperazine with 5-bromo-2-methoxybenzyl chloride under basic conditions (e.g., K2_2CO3_3 in DMF, 60–80°C) to yield the 4-substituted piperazine intermediate.
  • Step 2 : Benzoylation using benzoyl chloride in dichloromethane (DCM) with triethylamine as a base, monitored via TLC or HPLC .
  • Optimization : Purification via column chromatography (silica gel, gradient elution) or recrystallization improves yield (>70%) and purity (>95%). Adjusting solvent polarity (e.g., EtOAc/hexane) and temperature during crystallization minimizes byproducts .

Q. How is the molecular structure of this compound validated, and which analytical techniques are critical?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) confirms bond lengths, angles, and stereochemistry. Data collection on a Bruker D8 Quest diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R1_1 < 0.05 ensures accuracy .
  • Spectroscopy : 1^1H/13^13C NMR (CDCl3_3, 400 MHz) identifies substituents (e.g., benzoyl carbonyl at ~167 ppm, methoxy singlet at ~3.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C19_{19}H19_{19}BrN2_2O2_2) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer :

  • In vitro assays :
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination.
  • Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (IC50_{50} < 10 µM suggests CNS activity) .
  • Dose-response curves : Use 3-parameter logistic regression to calculate EC50_{50} and Hill coefficients. Include positive controls (e.g., clozapine for 5-HT2A_{2A}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?

  • Methodological Answer :

  • Modification sites :
  • Benzoyl group : Replace with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity (clogP 2.5–4.0).
  • Methoxy position : Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability .
  • Pharmacokinetic screening : Microsomal stability assays (human liver microsomes, t1/2_{1/2} > 30 min) and CYP450 inhibition profiling reduce attrition .

Q. How can crystallographic data resolve contradictions in reported bioactivity results?

  • Methodological Answer :

  • Polymorph screening : Use SCXRD to identify bioactive conformers. For example, a twisted piperazine ring (torsion angle >30°) may correlate with higher receptor affinity .
  • Docking studies : Molecular dynamics (AutoDock Vina) with serotonin receptors (PDB: 6WGT) rationalize divergent IC50_{50} values. Hydrogen bonds with Asp155 (5-HT2A_{2A}) and π-π stacking with Phe339 are critical .

Q. What strategies mitigate solubility challenges during in vivo testing?

  • Methodological Answer :

  • Salt formation : Hydrochloride salts improve aqueous solubility (>5 mg/mL in PBS).
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release (t1/2_{1/2} >24 h) .
  • Prodrug design : Esterification of the methoxy group enhances intestinal absorption (Cmax_{max} >1 µg/mL in rat plasma) .

Q. How are enantiomeric impurities addressed in synthetic batches?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/ethanol, 90:10) to resolve enantiomers (Rs_s >1.5).
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) for >90% ee .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response inconsistencies across assays?

  • Methodological Answer :

  • ANOVA with post-hoc tests : Compare IC50_{50} values across cell lines (p <0.05).
  • Bland-Altman plots : Assess agreement between replicate experiments (bias <15%) .

Q. How can computational modeling guide lead optimization?

  • Methodological Answer :

  • QSAR models : Use Random Forest regression (r2^2 >0.7) to predict logD and hERG inhibition.
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent effects (error <1 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-Benzoyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine

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